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Compound of Interest

Compound Name: Tris(trimethylsilyl) phosphite

Cat. No.: B155532

Abstract

Tris(trimethylsilyl) phosphite, P(OSi(CHs)s)s, is a versatile trivalent phosphorus compound
widely utilized in organic synthesis. Beyond its application as a phosphorylating or silylating
agent, it serves as a potent and selective reducing agent. Its utility stems from the strong
thermodynamic driving force of the P(lll) to P(V) oxidation, forming the stable tris(trimethylsilyl)
phosphate. This application note details its use in several key reductive transformations,
including the workup of ozonolysis reactions, the deoxygenation of sulfoxides and
hydroperoxides, and its role in the Perkow reaction. Detailed protocols, quantitative data, and
mechanistic diagrams are provided to aid researchers in academic and industrial settings.

Introduction

Tris(trimethylsilyl) phosphite (TMSP) is a colorless liquid that is sensitive to moisture.[1] Its
reactivity is characterized by the nucleophilic phosphorus(lll) center and the labile silicon-
oxygen bonds. As a reducing agent, it offers mild reaction conditions and often clean
conversions, with the primary byproduct being the high-boiling and relatively inert
tris(trimethylsilyl) phosphate. This makes product purification more straightforward compared to
reagents that produce water-soluble or volatile byproducts. This document outlines its primary
applications as a reductant in modern organic synthesis.

Safety and Handling
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Tris(trimethylsilyl) phosphite is a combustible liquid that causes skin and serious eye
irritation.[2] It is also moisture-sensitive and should be handled under an inert atmosphere
(e.g., nitrogen or argon).[1]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., heoprene or
nitrile rubber), chemical goggles or a face shield, and a lab coat.[2]

e Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[3]
Keep away from heat, sparks, and open flames. Containers should be kept tightly closed and
stored in a cool, dry place.[1]

o Spills: Absorb spills with an inert material (e.g., sand, earth) and place in a suitable container
for disposal.[3]

» Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

Application 1: Reductive Workup of Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of alkenes and alkynes. The
intermediate ozonide formed is highly reactive and potentially explosive. A reductive workup is
required to convert the ozonide into the desired aldehydes or ketones. While dimethyl sulfide
(DMS) and zinc are common reagents for this step, phosphites like TMSP provide a reliable
alternative, forming stable phosphate byproducts.[5]

General Reaction Scheme:

RIR2C=CR3R* + O3 — Ozonide Intermediate Ozonide Intermediate + P(OSiMes)s —
R!C(=0O)R? + R3C(=0O)R* + O=P(OSiMes)3

lllustrative Substrate Scope

The following table outlines the expected products from the ozonolysis of various alkenes
followed by a TMSP-mediated reductive workup.
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Expected Carbonyl

Substrate (Alkene) Typical Yield
Product(s)

Cyclohexene Hexanedial High

1-Octene Heptanal & Formaldehyde High

Stilbene Benzaldehyde High

Tetramethylethylene Acetone High

Diagram: Ozonolysis Reductive Workup Workflow
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Caption: General workflow for the ozonolysis of an alkene followed by reductive workup with
TMSP.

General Experimental Protocol: Ozonolysis of
Cyclohexene

» Dissolve cyclohexene (1.0 equiv) in dry dichloromethane (CH2Cl2) in a three-neck flask
equipped with a gas inlet tube and a drying tube.
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e Cool the solution to -78 °C using a dry ice/acetone bath.

» Bubble ozone gas through the solution. The reaction progress can be monitored by the
appearance of a persistent blue color, indicating an excess of ozone.

e Once the reaction is complete, purge the solution with dry nitrogen or argon for 10-15
minutes to remove all residual ozone.

» While maintaining the temperature at -78 °C, add tris(trimethylsilyl) phosphite (1.1 equiv)
dropwise to the solution.

» Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2
hours.

e The solvent can be removed under reduced pressure to yield the crude product, hexanedial,
which can be purified by distillation or chromatography.

Application 2: Deoxygenation of Sulfoxides

The deoxygenation of sulfoxides to their corresponding sulfides is a crucial transformation in
organic and medicinal chemistry. Trivalent phosphorus compounds are classic reagents for this
purpose. TMSP performs this reduction under mild conditions, offering high chemoselectivity.[3]
The reaction is driven by the formation of the strong phosphorus-oxygen double bond in the
resulting phosphate.

General Reaction Scheme:
R1-S(=0)-R? + P(OSiMes)s — R1-S-R2? + O=P(OSiMes)s

lllustrative Substrate Scope

Substrate (Sulfoxide) Product (Sulfide) Typical Yield
Dibenzyl sulfoxide Dibenzyl sulfide >90%
Methyl phenyl sulfoxide Methyl phenyl sulfide >90%
Di-n-butyl sulfoxide Di-n-butyl sulfide >90%
Tetrahydrothiophene-1-oxide Tetrahydrothiophene >90%
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Diagram: Mechanism of Sulfoxide Deoxygenation
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Caption: Mechanism for the deoxygenation of sulfoxides by tris(trimethylsilyl) phosphite.

General Experimental Protocol: Deoxygenation of
Dibenzyl Sulfoxide

o Under an inert atmosphere, add dibenzyl sulfoxide (1.0 equiv) to a flame-dried flask.
» Dissolve the sulfoxide in an anhydrous solvent such as toluene or acetonitrile.
o Add tris(trimethylsilyl) phosphite (1.1 equiv) to the solution via syringe.

e Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC) or gas chromatography (GC).

o Upon completion, allow the mixture to cool to room temperature.
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* Remove the solvent under reduced pressure. The resulting residue can be purified by
column chromatography on silica gel to separate the dibenzyl sulfide from the non-polar
tris(trimethylsilyl) phosphate byproduct.

Application 3: Reduction of Organic Hydroperoxides

Organic hydroperoxides, often formed as intermediates in oxidation reactions, can be sensitive
and require mild reduction to the corresponding alcohols. Trivalent phosphorus compounds,
including TMSP, are highly effective for this transformation, proceeding rapidly and cleanly.[6]

General Reaction Scheme:
R-O-O-H + P(OSiMes)s — R-O-H + O=P(OSiMes)s

lllustrative Substrate Scope

Substrate (Hydroperoxide) Product (Alcohol) Typical Yield
tert-Butyl hydroperoxide tert-Butanol Quantitative
Cumene hydroperoxide Cumyl alcohol Quantitative
Cyclohexyl hydroperoxide Cyclohexanol Quantitative

General Experimental Protocol: Reduction of Cumene
Hydroperoxide

 In aflask under an inert atmosphere, dissolve cumene hydroperoxide (1.0 equiv) in a
suitable anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

e Cool the solution to 0 °C in an ice bath.

o Slowly add tris(trimethylsilyl) phosphite (1.05 equiv) dropwise to the stirred solution. The
reaction is often exothermic.

 After the addition is complete, allow the mixture to warm to room temperature and stir for 30
minutes.

o Monitor the reaction for the disappearance of peroxide (e.g., with peroxide test strips).
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e The reaction mixture can be quenched by the addition of a small amount of water.

» Following a standard aqueous workup, the organic layer can be dried and concentrated to
yield the crude cumyl alcohol, which can be purified if necessary.

Application 4: The Perkow Reaction

The reaction of a trialkyl phosphite with an a-haloketone can proceed via two pathways: the
Michaelis-Arbuzov reaction to yield a 3-ketophosphonate, or the Perkow reaction to yield a
vinyl phosphate. The Perkow reaction is a side-reaction in some cases but can be the major
pathway depending on the substrate and conditions.[7] It involves the initial nucleophilic attack
of the phosphite on the carbonyl carbon.[7]

General Reaction Scheme:
R1C(=0)CH(X)R? + P(OSiMes)s — R!C(=CH R?2)OPO(OSiMes)2 + MesSiX

Diagram: Perkow Reaction Mechanism
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Caption: The reaction mechanism of the Perkow reaction, yielding a vinyl phosphate.

General Experimental Protocol: Reaction of
Chloroacetone with TMSP

e Place chloroacetone (1.0 equiv) in a flame-dried, three-neck flask equipped with a dropping
funnel and a reflux condenser under an inert atmosphere.

o Add tris(trimethylsilyl) phosphite (1.0 equiv) to the dropping funnel.

¢ Add the phosphite dropwise to the chloroacetone at room temperature. The reaction is
typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

o After the addition is complete, heat the mixture at a moderate temperature (e.g., 50-60 °C)
for 1-2 hours to ensure the reaction goes to completion.
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e Monitor the reaction by 3P NMR spectroscopy to observe the conversion of the phosphite
starting material (& = 130 ppm) to the vinyl phosphate product.

e The product, bis(trimethylsilyl) isopropenyl phosphate, can be isolated by vacuum distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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